2-[5-(3-phenylpropyl)-1,2,4-oxadiazol-3-yl]pyridine
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Overview
Description
2-[5-(3-phenylpropyl)-1,2,4-oxadiazol-3-yl]pyridine is an organic compound that belongs to the class of pyridines and derivatives It is characterized by the presence of a pyridine ring substituted with a 1,2,4-oxadiazole ring and a phenylpropyl group
Preparation Methods
The synthesis of 2-[5-(3-phenylpropyl)-1,2,4-oxadiazol-3-yl]pyridine typically involves the following steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of appropriate precursors, such as hydrazides and nitriles, under acidic or basic conditions.
Attachment of the phenylpropyl group: This step involves the alkylation of the oxadiazole ring with a phenylpropyl halide in the presence of a base.
Formation of the pyridine ring: The final step involves the cyclization of the intermediate with a suitable pyridine precursor under appropriate reaction conditions.
Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield and purity, as well as the use of scalable reaction conditions and equipment.
Chemical Reactions Analysis
2-[5-(3-phenylpropyl)-1,2,4-oxadiazol-3-yl]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions. Common reagents for these reactions include halides, acids, and bases.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[5-(3-phenylpropyl)-1,2,4-oxadiazol-3-yl]pyridine has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and materials. It can also serve as a ligand in coordination chemistry, forming complexes with various metals.
Biology: The compound may have potential biological activities, such as antimicrobial, antiviral, or anticancer properties. It can be used in the development of new pharmaceuticals or as a tool for studying biological processes.
Medicine: The compound’s potential therapeutic properties make it a candidate for drug development and medical research.
Industry: The compound can be used in the production of specialty chemicals, materials, and other industrial applications.
Mechanism of Action
The mechanism of action of 2-[5-(3-phenylpropyl)-1,2,4-oxadiazol-3-yl]pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
2-[5-(3-phenylpropyl)-1,2,4-oxadiazol-3-yl]pyridine can be compared with other similar compounds, such as:
2-(3-Phenylpropyl)pyridine: This compound lacks the 1,2,4-oxadiazole ring and may have different chemical and biological properties.
1,2,4-Oxadiazole derivatives: These compounds share the oxadiazole ring but may have different substituents, leading to variations in their properties and applications.
Phenylpropyl-substituted pyridines: These compounds have a phenylpropyl group attached to the pyridine ring but may lack the oxadiazole ring, resulting in different reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
5-(3-phenylpropyl)-3-pyridin-2-yl-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O/c1-2-7-13(8-3-1)9-6-11-15-18-16(19-20-15)14-10-4-5-12-17-14/h1-5,7-8,10,12H,6,9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKTYUZVBGJIVMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCC2=NC(=NO2)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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